1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione
Description
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-methoxyphenylamino methyl substituent. Pyrrolidine-2,5-dione derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antiparasitic properties .
Properties
IUPAC Name |
1-[(4-methoxyanilino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCCEHGFGFOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with maleic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-{[(4-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.
Reduction: Formation of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Antimicrobial Activity: Mannich Base Derivatives
Tamilvendan et al. synthesized two Mannich bases:
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione
- 1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione
Both showed moderate antimicrobial activity (78–80% yield) against E. coli, S. typhi, B. subtilis, and fungi (A. oryzae, A. fumigatus). The target compound’s 4-methoxyphenyl group may improve activity due to enhanced membrane penetration via increased lipophilicity compared to pyridyl or phenyl substituents. However, direct comparative data are needed.
Antiparasitic Activity: Arylamino-Naphthoquinone Hybrids
In a study on Chagas’ disease, 3-(4-methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione exhibited trypanocidal activity superior to benznidazole. The 4-methoxyphenylamino moiety here parallels the target compound’s substituent, suggesting shared redox properties critical for antiparasitic effects.
Anticonvulsant Activity: Thiophene and Morpholine Derivatives
A pyrrolidine-2,5-dione derivative with a 3-morpholinopropyl group (Compound 4) demonstrated potent anticonvulsant effects (ED50 = 38.9 mg/kg), surpassing valproic acid and ethosuximide. While the target compound lacks a morpholine group, its 4-methoxyphenylamino methyl substituent may influence voltage-gated ion channels or GABAergic systems, though specific mechanistic data are unavailable.
Physicochemical Properties and LogP Comparisons
- 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione :
- 1-[(4-Phenylphenyl)methyl]pyrrolidine-2,5-dione :
The target compound’s logP is likely closer to 1.08 (due to the methoxy group’s polarity), favoring balanced lipophilicity for blood-brain barrier penetration and solubility.
Enzyme Inhibition: GABA-Transaminase Activity
Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione showed GABA-transaminase inhibition (IC50 = 100.5 µM), comparable to vigabatrin. The target compound’s 4-methoxyphenylamino methyl group may similarly interact with GABAergic enzymes, though structural differences (e.g., acetylphenyl vs. methoxyphenyl) could alter binding affinity.
Biological Activity
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione, also known by its CAS number 63384-03-2, is a compound that has garnered attention due to its potential biological activities. This article reviews its structure, synthesis, and various biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 234.25 g/mol. The compound features a pyrrolidine ring with a methoxyphenyl group attached through an amino methyl linkage.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 63384-03-2 |
| Purity | 95% |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, the compound was tested against FaDu hypopharyngeal tumor cells, demonstrating superior cytotoxicity compared to the reference drug bleomycin .
Neuroprotective Effects
Pyrrolidine derivatives have also been explored for their neuroprotective effects. Compounds targeting cholinesterase enzymes (AChE and BuChE) are of particular interest for Alzheimer’s disease treatment . The introduction of methoxy groups in similar compounds has been associated with enhanced binding affinity and selectivity towards these enzymes.
Case Studies and Research Findings
Several research articles highlight the biological activities associated with pyrrolidine derivatives:
- Anticancer Activity : A study demonstrated that a related pyrrolidine derivative showed improved apoptosis induction in cancer cell models .
- DPP-4 Inhibition : Research into DPP-4 inhibitors has shown that modifications in chemical scaffolds can enhance inhibitory activity against diabetes-related enzymes .
- Neuroprotective Studies : Compounds similar to this compound have been noted for their capacity to inhibit cholinesterase enzymes, suggesting potential in treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione, and what are the critical reaction parameters?
The compound is typically synthesized via a conjugate addition of 4-methoxyaniline to maleimide derivatives. A one-pot method using copper(I) iodide catalysis in THF achieves high yields (82%) by refluxing l-malic acid derivatives with acetyl chloride and 4-iodoaniline, followed by sequential acetylation . Alternative routes involve direct condensation of 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid under reflux, yielding crystalline products suitable for X-ray analysis . Key parameters include reaction temperature (reflux conditions), stoichiometric control of acetyl chloride, and catalytic Cu(I) to minimize side reactions .
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD data (R factor = 0.034) confirmed the planar geometry of the pyrrolidine-2,5-dione core and the equatorial orientation of the 4-methoxyphenylamino-methyl substituent. H-atoms were refined using riding models with isotropic displacement parameters . Additional characterization includes FTIR (C=O stretching at ~1700 cm⁻¹) and NMR (distinct methoxy proton signals at δ ~3.8 ppm) .
Q. What preliminary pharmacological activities have been reported for this compound?
Derivatives of pyrrolidine-2,5-dione exhibit GABA-transaminase inhibition (IC₅₀ = 5.2–160.4 µM), suggesting potential as anticonvulsants . Nitro-substituted analogs show acetylcholinesterase inhibition (pIC₅₀ = 3.124), outperforming donepezil in silico models, indicating relevance for Alzheimer’s disease research .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral analogs?
Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, (R,R)-TMCDA promotes enantioselective aza-Michael additions to maleimides, yielding enantiomerically enriched 3-aminopyrrolidines . Computational modeling (e.g., DFT) can predict transition states to optimize stereochemical outcomes .
Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrrolidine-2,5-dione derivatives?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro at the 3,5-positions) enhances acetylcholinesterase inhibition by 1.5-fold compared to methoxy groups .
- Scaffold hybridization : Hybridizing with pyrazine or benzimidazole moieties improves metabolic stability and target affinity .
- In silico screening : Molecular docking (e.g., AutoDock Vina) identifies binding poses in GABA-transaminase or acetylcholinesterase active sites, guiding rational design .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 5.2 µM vs. 160.4 µM for GABA-transaminase inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:
Q. What advanced crystallographic techniques optimize structure refinement for low-quality diffraction data?
For poorly diffracting crystals:
- Twinning refinement : SHELXL’s TWIN/BASF commands correct for merohedral twinning, improving R factors by up to 0.02 .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å), enabling anisotropic displacement parameter refinement .
- Hydrogen bonding analysis : Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions to validate packing motifs .
Q. Methodological Notes
- Synthesis : Prioritize one-pot Cu(I)-catalyzed methods for scalability and reduced purification steps .
- Characterization : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in crystal lattices .
- Bioactivity : Use orthogonal assays (e.g., SPR and enzyme inhibition) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
